3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a benzo[d][1,3]dioxol-5-yl group and at the 5-position with a 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety. The benzo[d][1,3]dioxol (piperonyl) group is known for enhancing lipophilicity and bioavailability, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity . Substitutions on the triazole (e.g., 5-chloro-2-methoxyphenyl) may modulate electronic and steric properties, influencing pharmacological activity .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O4/c1-10-17(22-24-25(10)13-8-12(20)4-6-14(13)26-2)19-21-18(23-29-19)11-3-5-15-16(7-11)28-9-27-15/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADMGWMBHTBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, examining its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₃
- Molecular Weight : 323.74 g/mol
- IUPAC Name : this compound
This compound features a unique combination of a benzo[d][1,3]dioxole moiety and a triazole structure, which are known to confer various biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. For example:
- In vitro Studies : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogen substitutions (like chlorine) enhances antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole derivative | 12.5 - 25 | Effective against MRSA |
| Oxadiazole derivative | 25 - 50 | Moderate activity against E. coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro tests on various cancer cell lines revealed that compounds with oxadiazole scaffolds demonstrate cytotoxicity. For instance, studies have reported IC50 values indicating potent antiproliferative effects against pancreatic cancer cells .
| Cell Line | IC50 (μM) | Description |
|---|---|---|
| Panc-1 | 10 | High sensitivity to oxadiazole derivatives |
| MCF7 | 15 | Moderate sensitivity |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazoles have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in microbial cells and cancer cells, leading to apoptosis.
- Interference with DNA Synthesis : The triazole moiety may disrupt nucleic acid synthesis in pathogens and tumor cells.
Case Study 1: Antibacterial Efficacy
A study conducted by Ochal et al. demonstrated that a related triazole derivative exhibited MIC values comparable to established antibiotics against various bacterial strains . The study highlighted the importance of substituent groups in enhancing antimicrobial potency.
Case Study 2: Antitumor Activity
Research published in ACS Omega assessed the anticancer potential of similar oxadiazole derivatives. The results indicated that specific modifications to the triazole ring significantly improved cytotoxicity against cancer cell lines . This study emphasizes structure-activity relationships (SAR) critical for drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 3-Phenyl-5-(1-Phenyl-1H-[1,2,3]Triazol-4-yl)-[1,2,4]Oxadiazole Derivatives These derivatives (e.g., compounds 1–41 in ) share the 1,2,4-oxadiazole-triazole scaffold but lack the benzo[d][1,3]dioxol group. The 5-chloro-2-methoxyphenyl substituent in the target compound may enhance anticholinesterase activity compared to simpler phenyl groups due to increased electron-withdrawing effects .
2.1.2 5-Methyl-3-(4-Nitrophenyl)-1,2,4-Oxadiazole This analog () retains the 1,2,4-oxadiazole core but replaces the triazole and benzo[d][1,3]dioxol groups with a nitro-substituted phenyl ring. The nitro group introduces strong electron-withdrawing effects, which may improve oxidative stability but reduce solubility.
2.1.3 Dihydrostilbene Derivatives with Benzo[d][1,3]Dioxol Moieties
Natural products like 5-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-7-methoxybenzo[d][1,3]dioxol-4-ol () share the benzo[d][1,3]dioxol group but lack heterocyclic cores. These compounds exhibit antitumor activity (e.g., IC₅₀ = 14.8 μM against KB cells), suggesting the benzo[d][1,3]dioxol group contributes to cytotoxicity. However, the target compound’s oxadiazole-triazole framework may offer broader pharmacological versatility .
Key Findings and Implications
- Structural Advantages : The benzo[d][1,3]dioxol group in the target compound enhances bioavailability, while the triazole-oxadiazole framework provides dual hydrogen-bonding and π-stacking capabilities, critical for enzyme inhibition .
- Activity Trends : Electron-withdrawing groups (e.g., 5-chloro) on the triazole aryl ring correlate with improved anticholinesterase activity, as seen in related oxadiazoles .
- Synthetic Feasibility : The target compound’s synthesis likely benefits from established protocols for triazole-oxadiazole hybrids, though purification may require advanced chromatographic techniques due to steric complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
